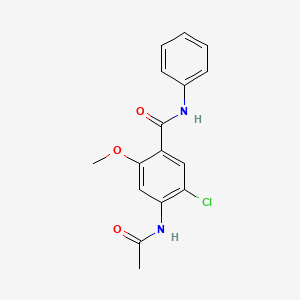
7-methyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
7-methyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MPQ, and it has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MPQ is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. MPQ has been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. MPQ has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
MPQ has been found to have a wide range of biochemical and physiological effects. In animal studies, MPQ has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. MPQ has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPQ in lab experiments is its relatively low toxicity compared to other chemical compounds. MPQ has also been found to have a high degree of selectivity for certain receptors, which may make it useful for studying specific biological pathways. One limitation of using MPQ in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for research on MPQ. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential use in the treatment of anxiety and depression. Additionally, further research could be conducted to better understand the mechanism of action of MPQ and its effects on various neurotransmitters and receptors in the brain. Finally, the development of more efficient synthesis methods for MPQ could allow for larger-scale production and further research into its potential therapeutic applications.
Applications De Recherche Scientifique
MPQ has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, MPQ has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, MPQ has been studied for its potential use in the treatment of anxiety and depression. In oncology, MPQ has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer.
Propriétés
IUPAC Name |
7-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-11-17-16(18(24)12-14)13-20-19(21-17)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMUMYKVULPIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4387170.png)

![2-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387183.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4387210.png)
![7-(3-chlorophenyl)-2-[(3-isopropoxypropyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387215.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4387222.png)
![3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387231.png)
![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4387234.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4387240.png)
![2-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4387242.png)
![2-[(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4387247.png)
![ethyl 1-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4387250.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4387256.png)